2-(4-Hydroxyphenoxy)propanamide

Regiochemistry Synthetic Intermediate Quality Control

2-(4-Hydroxyphenoxy)propanamide is a small-molecule amide with the molecular formula C9H11NO3. It belongs to the class of phenoxypropanamides, which are widely utilized as synthetic intermediates in the development of acetyl-CoA carboxylase (ACCase)-inhibiting herbicides and as scaffolds in medicinal chemistry.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 127437-43-8
Cat. No. B3339853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenoxy)propanamide
CAS127437-43-8
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC1=CC=C(C=C1)O
InChIInChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12)
InChIKeyOKEABHYXUHCZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxyphenoxy)propanamide (CAS 127437-43-8): Core Scaffold for Agrochemical and Pharmaceutical Intermediates


2-(4-Hydroxyphenoxy)propanamide is a small-molecule amide with the molecular formula C9H11NO3 . It belongs to the class of phenoxypropanamides, which are widely utilized as synthetic intermediates in the development of acetyl-CoA carboxylase (ACCase)-inhibiting herbicides and as scaffolds in medicinal chemistry [1]. The compound is characterized by a 4-hydroxyphenoxy moiety linked to a propanamide group, rendering it a versatile building block for constructing more complex aryloxyphenoxypropionate (APP) herbicides and pharmacologically active derivatives [2]. Its commercial availability in 95% purity and its role as a precursor to (R)-enantiomeric intermediates underscore its utility in asymmetric synthesis for high-efficiency agrochemicals .

2-(4-Hydroxyphenoxy)propanamide (CAS 127437-43-8): Why Regiochemistry and Functional Group Identity Preclude Simple Substitution


Generic substitution of 2-(4-hydroxyphenoxy)propanamide is not feasible due to its unique regiochemistry and functional group composition. The 4-hydroxy substitution pattern on the phenoxy ring is critical for downstream synthetic transformations; the 3-hydroxy positional isomer (CAS 1152572-45-6) possesses a distinct electronic profile and would lead to divergent reaction pathways and different biological outcomes . Furthermore, the propanamide group differentiates this compound from its carboxylic acid counterpart, 2-(4-hydroxyphenoxy)propanoic acid (HPPA), which is a direct intermediate in certain herbicide syntheses but cannot engage in the same amide coupling or nucleophilic substitution reactions [1]. While in-class compounds like (2R)-N-cyclopropyl-2-(4-hydroxyphenoxy)propanamide may share the core scaffold, they represent final or advanced intermediates rather than the foundational building block that this compound provides, making them unsuitable as drop-in replacements .

2-(4-Hydroxyphenoxy)propanamide (CAS 127437-43-8): Quantitative Differentiation from Key Analogs


Regiochemical Identity: 4-Hydroxy vs. 3-Hydroxy Isomer Differentiation by Structural Analysis

The target compound is the 4-hydroxy positional isomer. The 3-hydroxy isomer (CAS 1152572-45-6) is a distinct chemical entity with different physical and spectroscopic properties. While both share the molecular formula C9H11NO3 (MW 181.19), their substitution patterns result in different hydrogen-bonding networks and reactivity .

Regiochemistry Synthetic Intermediate Quality Control

Functional Group Utility: Amide vs. Carboxylic Acid Intermediate for Herbicide Synthesis

2-(4-Hydroxyphenoxy)propanamide provides a protected carboxylic acid equivalent that can be directly used in amide coupling reactions. The carboxylic acid counterpart, 2-(4-hydroxyphenoxy)propanoic acid (HPPA), is a known intermediate in the synthesis of fenoxaprop but requires activation for amide bond formation [1]. The amide form offers greater stability and distinct solubility characteristics.

Synthetic Chemistry Herbicide Intermediate Functional Group Interconversion

Purity Specification: 95% Minimum Purity as a Baseline for Reproducible Synthesis

Commercially sourced 2-(4-hydroxyphenoxy)propanamide is typically offered at a minimum purity of 95% . This specification provides a reliable starting point for synthetic transformations, reducing the need for extensive in-house purification. In contrast, some analogs may be available only at lower purities or as crude mixtures, which can introduce variability in reaction outcomes .

Quality Assurance Reproducibility Synthetic Chemistry

Scaffold Versatility: Building Block for Diverse APP Herbicide Derivatives

The core 2-(4-hydroxyphenoxy)propanamide structure serves as a precursor to a wide array of 2-(4-aryloxyphenoxy)propionamide herbicides, which are known ACCase inhibitors [1]. While no direct head-to-head herbicidal activity data for the unsubstituted compound exists, its utility lies in its capacity to generate potent analogs. For instance, N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides derived from this scaffold exhibited 100% inhibition of crabgrass at 1500 g/hm² [2].

ACCase Inhibitor Herbicide Discovery Aryloxyphenoxypropionate

2-(4-Hydroxyphenoxy)propanamide (CAS 127437-43-8): High-Value Research and Industrial Application Scenarios


Synthesis of Chiral (R)-2-(4-Hydroxyphenoxy)propanoic Acid Derivatives for Super-High-Efficiency Herbicides

2-(4-Hydroxyphenoxy)propanamide is a key starting material for preparing enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid and its esters, which are critical intermediates in the manufacture of super-high-efficiency ACCase-inhibiting herbicides such as quizalofop-P and haloxyfop [1]. The compound's amide group can be hydrolyzed to the carboxylic acid and subsequently resolved into its (R)-enantiomer, which is the active stereoisomer responsible for herbicidal potency. This application leverages the compound's availability and functional group compatibility to access high-value chiral agrochemicals.

Development of Novel 2-(4-Aryloxyphenoxy)propionamide ACCase Inhibitors

Researchers developing next-generation ACCase inhibitors utilize 2-(4-hydroxyphenoxy)propanamide as a core scaffold for constructing diverse 2-(4-aryloxyphenoxy)propionamide libraries [1]. The phenolic hydroxyl group serves as a handle for introducing various aryl substituents, enabling systematic exploration of structure-activity relationships (SAR). Studies have shown that derivatives synthesized from this scaffold can achieve 100% inhibition of grass weeds like crabgrass (Digitaria sanguinalis) and barnyard grass (Echinochloa crusgalli) at application rates of 1500 g/hm², demonstrating the potential for discovering potent new herbicides [2].

Medicinal Chemistry Exploration of Phenoxypropanamide Pharmacophores

The phenoxypropanamide core is a recognized pharmacophore in medicinal chemistry, with applications in anti-inflammatory and beta-blocker research [1]. While direct data on 2-(4-hydroxyphenoxy)propanamide is limited, its close structural analogs, such as 2-(3-hydroxyphenoxy)propanamide, have been investigated for anti-inflammatory and anticancer properties [2]. This suggests that the target compound could serve as a starting point for synthesizing and evaluating new chemical entities targeting similar pathways. Its amide functionality and phenolic hydroxyl group offer multiple points for structural diversification.

Analytical Method Development and Quality Control of Phenoxypropionate Herbicides

Due to its structural similarity to key herbicide intermediates, 2-(4-hydroxyphenoxy)propanamide is employed as a reference standard in analytical method development for the detection and quantification of phenoxypropionate herbicides and their metabolites in environmental and biological samples [1]. HPLC methods developed for the separation of 2-(4-hydroxyphenoxy)propanoic acid enantiomers, for instance, are critical for quality control in the production of optically pure herbicides. The compound's defined purity (≥95%) and well-characterized properties make it suitable for use as a calibration standard or matrix spike in residue analysis studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxyphenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.